
3-(4-cyanophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-cyanophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide, also known as CP-690,550, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic applications. This compound belongs to the class of Janus Kinase (JAK) inhibitors, which are a type of medication that can suppress the immune system and reduce inflammation. In
Scientific Research Applications
Synthesis and Characterization
The research has explored the synthesis of compounds with furan and pyridine moieties, demonstrating their importance in constructing heterocyclic compounds with potential biological activities. For example, the synthesis of compounds based on reactions of 3-arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic reagents has been developed to produce biologically active compounds containing pyridine and pyrimidine fragments. These compounds show pronounced plant-growth regulatory activity, suggesting their utility in agricultural chemistry (Aniskova, Grinev, & Yegorova, 2017).
Antimicrobial and Antiviral Activities
Compounds with furan and pyridine rings have been evaluated for their antimicrobial and antiviral activities. Synthesis and characterization of novel chitosan Schiff bases based on heterocyclic moieties have demonstrated antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi. This indicates the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Neuroinflammation Imaging
A compound structurally similar to the one , with a focus on targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), has been developed as a PET radiotracer. This tracer can noninvasively image reactive microglia and disease-associated neuroinflammation, contributing significantly to the study of neuropsychiatric disorders and the development of therapeutics targeting neuroinflammation (Horti et al., 2019).
Organic Electronics
Research has also been directed towards the development of red fluorescent materials useful in OLED devices, utilizing compounds with furan rings. These materials emit fluorescence of orange to red color in solution and solid state, highlighting their potential in electronic and photonic applications (Gorohmaru et al., 2002).
properties
IUPAC Name |
3-(4-cyanophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-10-16-3-1-15(2-4-16)5-6-20(24)23-12-17-9-19(13-22-11-17)18-7-8-25-14-18/h1-4,7-9,11,13-14H,5-6,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAJHUUSKOMGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

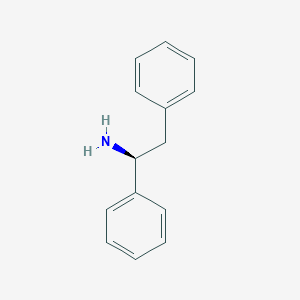
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B2711891.png)
![(E)-3-(2-fluorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2711893.png)
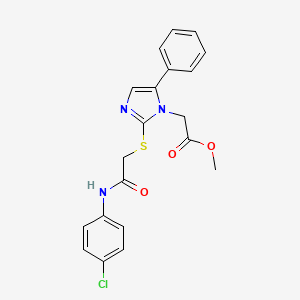
![Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate](/img/structure/B2711898.png)
![2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2711899.png)
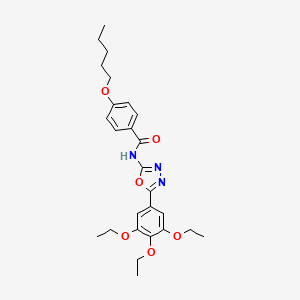
![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2711903.png)

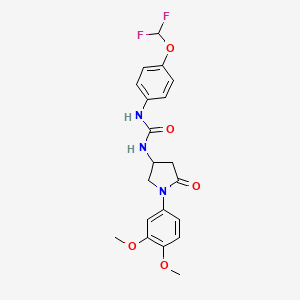
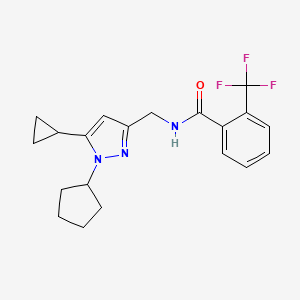
![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2711909.png)
![methyl 2-{[1-(4-bromophenyl)-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]sulfanyl}acetate](/img/structure/B2711911.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2711912.png)